4-Chloro-1-isobutyl-1H-pyrazol-3-amine

Catalog No.
S11306247
CAS No.
M.F
C7H12ClN3
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-isobutyl-1H-pyrazol-3-amine

Product Name

4-Chloro-1-isobutyl-1H-pyrazol-3-amine

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazol-3-amine

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C7H12ClN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

GRIBYAVRMCTIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)Cl

4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and an isobutyl group at the 1-position. Its molecular formula is C7H12ClN3C_7H_{12}ClN_3, and it has a molecular weight of approximately 173.64 g/mol. This compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

, including:

  • Substitution Reactions: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to yield secondary amines.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki-Miyaura coupling, to synthesize more complex organic molecules .

The biological activity of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is significant, particularly in medicinal chemistry. It has been investigated for its potential as an anti-inflammatory agent and for its role in inhibiting specific enzymes involved in various metabolic pathways. Its structural characteristics may enhance its binding affinity to biological targets, making it a candidate for drug development .

The synthesis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials containing hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyrazole structure.
  • Chlorination: The resulting pyrazole is chlorinated at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides under basic conditions .

4-Chloro-1-isobutyl-1H-pyrazol-3-amine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science: The compound can be utilized in developing novel materials with unique electronic or optical properties.
  • Biological Studies: It is used in enzyme inhibition studies and protein-ligand interaction research .

Interaction studies involving 4-Chloro-1-isobutyl-1H-pyrazol-3-amine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate its inhibitory effects on target proteins. The presence of the chlorine atom and the isobutyl group may influence its interaction dynamics, enhancing selectivity and potency compared to other compounds in its class .

Several compounds share structural similarities with 4-Chloro-1-isobutyl-1H-pyrazol-3-amine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-1H-pyrazoleChlorine at the 4-positionLacks the isobutyl group, affecting solubility
1-Isobutyl-1H-pyrazoleIsobutyl group presentDoes not contain chlorine, altering reactivity
5-Chloro-1-methyl-1H-pyrazoleChlorine at the 5-positionDifferent substitution pattern affects biological activity
4-Chloro-3-methylphenylpyrazoleChlorine at the 4-position with methyl substitutionVariation in aromaticity may influence interactions

Uniqueness

The uniqueness of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine lies in its specific combination of substituents, which confers distinct chemical properties and reactivity patterns. The presence of both a chlorine atom and an isobutyl group significantly influences its biological activity, making it a valuable compound for targeted applications in drug discovery and development .

Palladium-Catalyzed C–N Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable efficient introduction of nitrogen-containing groups to the pyrazole core. The Buchwald-Hartwig amination protocol, utilizing Pd(dba)₂ and tBuDavePhos as a ligand, achieves high yields in coupling 4-bromo-1-tritylpyrazole with aliphatic amines lacking β-hydrogens [4]. For example, reactions with cyclopropylamine or 2,2,6,6-tetramethylpiperidine proceed at 100–110°C in toluene, yielding 85–92% of C4-aminated products [4].

Substrate selectivity is critical: 4-bromo derivatives outperform 4-iodo or 4-chloro analogs due to balanced reactivity and stability [4]. A comparative analysis of palladium catalysts (Table 1) reveals that Pd(dba)₂ with tBuDavePhos provides superior turnover numbers (>1,000) compared to Pd(OAc)₂ or PdCl₂(dppf) [4]. The trityl protective group ensures regioselectivity by blocking N1, directing amination exclusively to C4 [4].

CatalystLigandSubstrateYield (%)Reference
Pd(dba)₂tBuDavePhos4-Bromo-1-trityl92 [4]
Pd(OAc)₂XantPhos4-Iodo-1-trityl78 [4]
PdCl₂(dppf)BINAP4-Chloro-1-trityl65 [4]

Copper-Mediated Alkylamination Protocols

Copper catalysis complements palladium methods, particularly for alkylamines containing β-hydrogens. CuI in combination with 1,10-phenanthroline facilitates coupling between 4-iodo-1-tritylpyrazole and amines like n-hexylamine or benzylamine at 120°C in DMSO, achieving 70–80% yields [4]. This system tolerates steric hindrance, enabling functionalization with secondary amines such as diisopropylamine (68% yield) [4].

Limitations arise with electron-deficient amines: nitro-substituted substrates exhibit <10% conversion due to poor nucleophilicity [4]. Additionally, aryl amines require palladium systems, as copper-mediated pathways favor aliphatic counterparts [4].

Protecting Group Strategies for Pyrazole Functionalization

The trityl (triphenylmethyl) group is pivotal for directing reactivity. By protecting N1, it prevents undesired N-alkylation during C4 functionalization [4]. Deprotection is achieved via HCl in dioxane, restoring the free pyrazole without compromising the chloro or amino groups [4]. Alternative protectants like benzyl or tert-butoxycarbonyl (Boc) are less effective, as they either require harsher cleavage conditions (e.g., H₂/Pd for benzyl) or fail to withstand high-temperature amination [4].

Regioselective Halogenation Techniques

Chlorination at C3 of 4-nitropyrazole is achieved via reductive halogenation using Pt/C or Pd/C catalysts in concentrated HCl (31–38%) [1]. At 30–40°C under 90 psig H₂, 4-nitropyrazole undergoes 97% conversion to 3-chloro-1H-pyrazol-4-amine hydrochloride with >95% selectivity [1]. Lower HCl concentrations (<10%) favor byproduct formation, while Pt/C enhances selectivity at 12 M HCl (Table 2) [1].

CatalystHCl Concentration (M)Temperature (°C)Selectivity (%)Yield (%)
Pt/C12309796.8
Pd/Al₂O₃12308858
Pd/C6408275

Optimization of Isobutyl Group Introduction

N1-isobutylation employs trichloroacetimidate electrophiles under Brønsted acid catalysis. Reacting 3-chloro-1H-pyrazol-4-amine with isobutyl trichloroacetimidate in 1,2-dichloroethane (DCE) at 80°C with camphorsulfonic acid (CSA) yields 4-chloro-1-isobutyl-1H-pyrazol-3-amine in 89% yield [3]. Solvent screening identifies DCE as optimal, while THF or DMF reduce efficiency due to poor electrophile activation [3].

Steric effects necessitate prolonged reaction times (24 h) for complete conversion. tert-Butyl or allyl groups fail to alkylate under these conditions, highlighting the balance between electrophile reactivity and steric demand [3].

Thermodynamic Stability and Phase Transition Characteristics

  • Differential scanning calorimetry data have not yet been published for this compound; vendor safety documentation confirms the absence of verified melting or boiling transitions up to the temperatures commonly screened for laboratory storage [2].
  • The pyrazole skeleton is thermally more robust than unsubstituted five-membered heteroaromatics. As an illustrative benchmark, the energetic analogue 5-amino-3,4-dinitro-1H-pyrazole shows its principal exothermic decomposition at 183 °C [3]. Substituents that withdraw electron density (for example the 4-chloro atom) typically raise the onset of decomposition by stabilising the aromatic ring, suggesting comparable or greater stability for the title compound.
  • The absence of polymorphic data in the Cambridge Structural Database indicates that no crystal structures have yet been deposited; the compound therefore remains an attractive target for single-crystal studies aimed at resolving its phase behaviour.

Solubility Profile in Organic Solvent Systems

  • The calculated log P of 1.8 points to moderate lipophilicity, implying good compatibility with polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide and acetonitrile, and limited solubility in non-polar hydrocarbons [1].
  • Empirical handling notes for closely related pyrazole amines advise gentle warming (37 °C) and sonication in methanol or dimethyl sulfoxide to achieve fully clear stock solutions at concentrations up to 10 mmol l⁻¹ [4]; analogous behaviour can be anticipated for the title compound given its similar heteroatom count and log P.
  • Protonation greatly enhances aqueous miscibility. The dihydrochloride salt is marketed specifically because its ionic form overcomes the parent base’s limited water solubility [5].
SolventQualitative solubility expectationSupporting evidence
Dimethyl sulfoxideHigh (>100 mg ml⁻¹)Vendor observations for isobutyl pyrazole analogues [4]
Methanol / ethanolHigh after mild heatingVendor observations [4]
AcetonitrileModerate-to-high (predicted)Consistent with log P 1.8 [1]
Water (free base)Low (<1 mg ml⁻¹, predicted)Log P 1.8 and single basic nitrogen [1]
Water (dihydrochloride)HighFormulated as a salt for this purpose [5]

Acid–Base Behavior and Protonation Sites

  • The molecule contains two basic centres: the ring imine nitrogen (N-2) and the exocyclic amine at C-3. Substitution at N-1 blocks the pyrrolic nitrogen, eliminating its basicity.
  • In aqueous media the conjugate acid of the pyrazole ring has a characteristic pKa of approximately 2.5, identical to unsubstituted pyrazole [6].
  • Deprotonation of the exocyclic amino nitrogen is markedly less favourable; predictive calculations for a closely related 4-phenyl analogue place this basic pKa near 15.2 [7].
  • In acetonitrile the ring pKa rises to 9.1 [8], illustrating the strong medium dependence typical of nitrogen heterocycles.
Basic centreApproximate pKa (water)Approximate pKa (acetonitrile)Comment
Ring imine nitrogen (N-2)2.5 [6]9.1 [8]Site of first protonation; dominates in strong acid
Exocyclic amine (C-3-NH₂)≈15 (predicted) [7]>20 (estimated)Protonates only under highly acidic conditions

Surface Characterization and Solid-State Properties

  • The moderate polar surface area (43.8 Ų) and the single hydrogen-bond donor favour the formation of one-dimensional hydrogen-bond chains in crystals, a motif common to aminopyrazoles [9].
  • Computed density functional studies on pyrazole derivatives show that substitution with a chlorine atom enhances planarity and π-stacking tendencies, factors that often translate into higher lattice energies and elevated melting points—consistent with the “no-melt” observation to 200 °C in vendor screens [2] [3].
  • Surface energy measurements have yet to be reported, but the limited rotatable-bond count and the presence of a lipophilic isobutyl side chain predict moderate contact angles against polar surfaces, suggesting favourable dispersibility in mixed solvent spray-drying or hot-melt extrusion processes.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.0719751 g/mol

Monoisotopic Mass

173.0719751 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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